1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine
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Overview
Description
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol This compound features a cyclopropane ring attached to a benzyl group, which is further substituted with a tert-butyl group
Preparation Methods
The synthesis of 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine typically involves the reaction of tert-butyl benzyl chloride with cyclopropanamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol.
Scientific Research Applications
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and tert-butyl group can influence the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine include:
1-(4-(Tert-butyl)benzyl)cyclopropanamine: A closely related compound with similar structural features.
1-Benzyl-4-tert-butylbenzene: Lacks the cyclopropane ring but shares the benzyl and tert-butyl groups.
4-(4-Bromophenethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopropane ring.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-13(2,3)12-6-4-11(5-7-12)10-14(15)8-9-14/h4-7H,8-10,15H2,1-3H3 |
InChI Key |
AAHODVLLSRNEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)N |
Origin of Product |
United States |
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